molecular formula C23H25N3O6S2 B2713781 ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE CAS No. 380171-70-0

ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B2713781
CAS No.: 380171-70-0
M. Wt: 503.59
InChI Key: KIVQFRNTCPRJDA-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound featuring a thiazole core substituted with acetamide and phenoxy groups.

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVQFRNTCPRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[methyl-(4-methylphenyl)sulfonylamino]phenol: This intermediate is synthesized by reacting 4-methylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine.

    Formation of 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid: The intermediate from step 1 is then reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.

    Cyclization to form the thiazole ring: The acetic acid derivative is then reacted with thiourea to form the thiazole ring, resulting in the formation of 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetic acid.

    Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole or phenoxy derivatives.

Scientific Research Applications

ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Acetate Derivatives

Compound Name Key Substituents Molecular Features Potential Applications Reference
Target Compound : ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE - N-methyl-4-methylbenzenesulfonamido group
- Phenoxy-acetamide linker
- Thiazole ring with acetamide substituent
- Ethyl ester terminal group
Likely enzyme inhibition (e.g., kinase or protease targets)
Analog 1 : ETHYL 2-(2-BENZYLOXYCARBONYLAMINOTHIAZOL-4-YL)ACETATE - Benzyloxycarbonylamino group - Thiazole ring with carbamate-protected amine Intermediate in peptide-mimetic synthesis
Analog 2 : ETHYL 2-[2-[(4-MORPHOLIN-4-YLSULFONYLBENZOYL)AMINO]-1,3-THIAZOL-4-YL]ACETATE (CAS 325730-44-7) - Morpholine sulfonylbenzamido group - Sulfonamide linked to morpholine
- Ethyl ester group
Antimicrobial or anti-inflammatory candidate
Analog 3 : 2-[(4-METHOXYBENZYL)AMINO]-2-PHENYL-N-(1,3-THIAZOL-2-YL)ACETAMIDE (CAS 1031209-53-6) - Methoxybenzylamino group
- Phenyl substituent
- Thiazole-2-yl acetamide core
- Free amine group
Potential CNS or metabolic disorder target

Key Comparative Analysis

Sulfonamide vs. Carbamate/Amine Groups: The target compound’s N-methyl-4-methylbenzenesulfonamido group enhances hydrophobicity and may improve membrane permeability compared to Analog 1’s benzyloxycarbonylamino group, which is bulkier and more polar .

Thiazole Substitution Position :

  • The target compound’s 4-yl thiazole substitution contrasts with Analog 3’s 2-yl thiazole , which may alter binding affinity to biological targets due to steric and electronic effects .

Terminal Functional Groups :

  • The ethyl ester in the target compound and Analog 2 suggests these are prodrugs designed for hydrolytic activation, whereas Analog 3’s free acetamide may limit metabolic stability .

Biological Implications :

  • Sulfonamide-containing compounds (target and Analog 2) are often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases), while Analog 1’s carbamate group is typically a protective moiety in synthetic intermediates .

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Analog 2, involving coupling of sulfonamide-phenoxy intermediates with thiazole-acetate precursors under amide-forming conditions (e.g., EDC/HOBt) .
  • Structure-Activity Relationship (SAR) :
    • The methyl group on the benzenesulfonamide in the target compound may reduce metabolic oxidation compared to unsubstituted analogs, enhancing half-life .
    • Replacement of the morpholine sulfonyl (Analog 2) with a methylbenzenesulfonamido group (target) could decrease polarity, favoring blood-brain barrier penetration .

Biological Activity

Ethyl 2-(2-{2-[4-(N-Methyl-4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for Ethyl 2-(2-{2-[4-(N-Methyl-4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate is C22H28N4O5SC_{22}H_{28}N_{4}O_{5}S. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Physical Properties

PropertyValue
Molecular Weight444.55 g/mol
AppearanceWhite to yellow solid
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Ethyl 2-(2-{2-[4-(N-Methyl-4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate has been tested against various bacterial strains. In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The thiazole derivative has been evaluated for its anticancer effects. Studies have indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the sulfonamide group enhances its potency by increasing solubility and bioavailability.

The biological activity of Ethyl 2-(2-{2-[4-(N-Methyl-4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells by activating the intrinsic apoptotic pathway.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell walls, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Ethyl 2-(2-{2-[4-(N-Methyl-4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate against resistant bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 15 µM, suggesting that it could be developed as a therapeutic agent for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence intermediate formation?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, intermediates like phenoxyacetamide derivatives require reflux with glacial acetic acid to facilitate nucleophilic substitution, as electron-donating methyl groups on aromatic rings reduce electrophilicity, necessitating harsh conditions . Thiazole ring formation may employ ethanol as a solvent under acidic catalysis, followed by crystallization at controlled pH (5–6) to maximize yields .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying sulfonamide linkages and thiazole ring formation. Mass spectrometry (MS) confirms molecular weights, while High-Performance Liquid Chromatography (HPLC) ensures purity, especially after pH-dependent crystallization steps . Infrared (IR) spectroscopy can track carbonyl group transformations (e.g., ester to amide) during synthesis .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methyl groups) on aromatic rings affect the synthesis of intermediates?

  • Methodological Answer : Methyl groups reduce the acidity of phenolic hydroxyl groups, slowing nucleophilic substitution. To counteract this, reflux with glacial acetic acid is employed to protonate the hydroxyl group, enhancing electrophilicity . Computational modeling (e.g., Density Functional Theory) can predict electronic effects on reaction kinetics, guiding solvent and catalyst selection .

Q. How can researchers resolve contradictions in reaction yields under varying pH or solvent conditions?

  • Methodological Answer : Discrepancies in yields, such as lower yields in basic or strongly acidic media due to salt formation, can be addressed via Design of Experiments (DOE) to optimize pH (e.g., pH 5–6 for filtration) . Solvent polarity adjustments (e.g., switching from ethanol to acetonitrile) may improve crystallization efficiency . Statistical tools like ANOVA help identify critical variables affecting yield .

Q. What role does the thiazole ring play in modulating biological activity, and how can its reactivity be predicted computationally?

  • Methodological Answer : The thiazole ring contributes to π-π stacking interactions in target binding. Molecular docking studies can predict binding affinities to enzymes like sulfotransferases. Reactivity descriptors (e.g., Fukui indices) calculated via quantum chemistry software (e.g., Gaussian) identify nucleophilic/electrophilic sites for functionalization .

Q. How can process control and membrane technologies improve the scalability of this compound’s synthesis?

  • Methodological Answer : Continuous flow reactors with in-line monitoring (e.g., FTIR) enhance reproducibility during thiazole cyclization. Membrane separation (e.g., nanofiltration) purifies intermediates by removing unreacted aldehydes, reducing downstream purification steps . Process simulations (Aspen Plus) model solvent recovery and energy efficiency for scale-up .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to evaluate biological activity while minimizing off-target effects?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with analogs varying in sulfonamide or thiazole groups. In vitro assays (e.g., enzyme inhibition) paired with toxicity profiling (e.g., zebrafish models) identify selective candidates . Confocal microscopy tracks cellular uptake, linking physicochemical properties (e.g., logP) to bioavailability .

Q. What theoretical frameworks guide mechanistic studies of sulfonamide-mediated reactions in this compound?

  • Methodological Answer : Transition state theory (TST) explains sulfonamide nucleophilicity in SN2 reactions. Marcus theory models electron transfer during thiazole ring formation. Align experiments with these frameworks to validate mechanistic hypotheses via kinetic isotope effects (KIE) or Hammett plots .

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